Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride

Medicinal chemistry Chemical biology Building block selection

Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 2061979-44-8, PubChem CID is a synthetic pyrrolidine-benzoate ester supplied as a hydrochloride salt with a molecular weight of 271.74 g/mol and formula C13H18ClNO3. The compound features a 1,2,5-trisubstituted benzene core bearing a methyl ester at position 1, a methoxy group at position 2, and a pyrrolidin-2-yl substituent at position 5.

Molecular Formula C13H17NO3
Molecular Weight 235.283
CAS No. 2061979-44-8
Cat. No. B2431864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride
CAS2061979-44-8
Molecular FormulaC13H17NO3
Molecular Weight235.283
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CCCN2)C(=O)OC
InChIInChI=1S/C13H17NO3/c1-16-12-6-5-9(11-4-3-7-14-11)8-10(12)13(15)17-2/h5-6,8,11,14H,3-4,7H2,1-2H3
InChIKeyAXDIHIAKNYUVPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 2061979-44-8): Structural Identity and Core Physicochemical Profile for Research Procurement


Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 2061979-44-8, PubChem CID 127264633) is a synthetic pyrrolidine-benzoate ester supplied as a hydrochloride salt with a molecular weight of 271.74 g/mol and formula C13H18ClNO3 [1]. The compound features a 1,2,5-trisubstituted benzene core bearing a methyl ester at position 1, a methoxy group at position 2, and a pyrrolidin-2-yl substituent at position 5 [2]. It is catalogued as a life science research chemical and building block, with standard purity specifications of 97% (HPLC) and availability of batch-specific analytical documentation including NMR, HPLC, and GC . Computed physicochemical parameters include a consensus Log Po/w of 1.72, a topological polar surface area (TPSA) of 47.56 Ų, and a predicted ESOL solubility of 0.245 mg/mL (Log S -3.04, classified as 'Soluble') . The compound is forecast to exhibit high gastrointestinal absorption and blood-brain barrier (BBB) permeation based on the BOILED-Egg model .

Why In-Class Pyrrolidine-Benzoate Analogs Cannot Simply Substitute Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride


Substitution with structurally related pyrrolidine-benzoate esters introduces quantifiable shifts in key molecular properties that undermine experimental reproducibility and SAR interpretation. The target compound's unique 1,2,5-trisubstitution pattern—simultaneously bearing a methoxy group at position 2 and a pyrrolidin-2-yl group at position 5—is absent in close analogs such as Methyl 2-methoxybenzoate (similarity 0.80, lacks the pyrrolidine ring) or Methyl 5-(pyrrolidin-2-yl)benzoate (similarity 0.85, lacks the methoxy group) . Positional isomers (ortho: CAS 1203681-57-5, MW 241.71; para: CAS 1203685-30-6, MW 241.71) differ in molecular weight by ~30 Da from the target compound (MW 271.74) and lack the electron-donating methoxy substituent that modulates ring electronics and lipophilicity . These structural alterations produce divergent computed logP values, TPSA, hydrogen bonding capacity, and predicted CNS penetration profiles—any one of which can alter assay outcomes when the compound is used as a pharmacological probe or synthetic intermediate . Generic interchange without verification of the specific substitution pattern therefore risks confounding structure-activity relationship (SAR) conclusions and compromising batch-to-batch consistency in multi-step synthetic routes.

Quantitative Differentiation Evidence for Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride Versus Closest Analogs


Structural Dissimilarity Quantified by Tanimoto Similarity Against Key Analogs

The target compound (CAS 2061979-44-8) was compared against a panel of structurally related benzoate and pyrrolidine derivatives using Tanimoto similarity scoring. Methyl 2-methoxybenzoate (CAS 606-45-1), which lacks the pyrrolidine ring entirely, scores 0.80; Methyl 5-(pyrrolidin-2-yl)benzoate, which retains the pyrrolidine but lacks the 2-methoxy substituent, scores 0.85; and (S)-Methyl 3-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1381927-60-1), a positional isomer with the pyrrolidine at position 3 instead of 5, scores 0.88 . The only compound exceeding 0.90 similarity is (S)-4-Methoxy-3-(pyrrolidin-2-yl)benzoic acid hydrochloride at 0.94, which differs in both substitution position (3 vs. 5) and functional group (carboxylic acid vs. methyl ester) . These scores confirm that no commercially common analog replicates the precise 1,2,5-trisubstitution pattern of the target compound, and any substitution introduces a minimum of 6% structural divergence.

Medicinal chemistry Chemical biology Building block selection

Computed Lipophilicity (Consensus Log Po/w) Differentiation from Non-Methoxylated Positional Isomers

The consensus Log Po/w for Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride is computed as 1.72 (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT methods) . The 2-methoxy substituent contributes to a moderately higher lipophilicity compared to non-methoxylated positional isomers. Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1203681-57-5, ortho isomer, MW 241.71) has a reported Log P of approximately 2.32 . While both fall within the optimal range for oral absorption (Log P ~2–3), the consensus logP difference of ~0.6 log units reflects the electronic contribution of the 2-methoxy group, which alters hydrogen-bond acceptor count (4 vs. 3 for the non-methoxylated analogs) and consequently affects partitioning behavior in both chromatographic and biological assays.

ADME prediction Lipophilicity optimization Drug design

Predicted Blood-Brain Barrier Permeation Enabled by Optimized TPSA and H-Bond Profile

The target compound exhibits a computed topological polar surface area (TPSA) of 47.56 Ų and is predicted to be BBB-permeant according to the BOILED-Egg model implemented in SwissADME . This prediction is significant because CNS drug design guidelines typically require TPSA < 60–70 Ų for passive BBB penetration. In contrast, Methyl 2-methoxybenzoate (CAS 606-45-1), which lacks the pyrrolidine ring, has a reported TPSA of only 35.50 Ų and XlogP of 2.00 [1]. While Methyl 2-methoxybenzoate also meets the TPSA threshold, it lacks the basic nitrogen of the pyrrolidine ring, which can engage in hydrogen-bonding and ionic interactions with CNS targets. The target compound's combination of moderate TPSA (47.56 Ų), consensus logP (1.72), and exactly one hydrogen-bond donor (pyrrolidine NH) and four hydrogen-bond acceptors places it within the favorable property space for CNS exposure while retaining the pyrrolidine pharmacophore essential for target engagement .

CNS drug discovery Neuropharmacology BBB penetration

Hydrochloride Salt Form Confers Solubility and Handling Advantages Over Free Base Forms

The target compound is supplied as the hydrochloride salt, whereas the free base form (methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate, MW 235.28 g/mol) is also commercially available . The hydrochloride counterion increases molecular weight by ~36.5 Da (from 235.28 to 271.74) and introduces a permanent positive charge on the pyrrolidine nitrogen at physiological pH, enhancing aqueous solubility. Computed aqueous solubility for the hydrochloride form is 0.245 mg/mL (Log S = -3.04, ESOL method), classifying it as 'Soluble' on the Log S scale . While direct comparative solubility data between the free base and HCl salt are not published for this specific compound, the class-level effect of hydrochloride salt formation on pyrrolidine-containing compounds is well-established: protonation of the secondary amine typically increases aqueous solubility by 10- to 100-fold relative to the neutral free base, depending on the lipophilicity of the counter-scaffold [1]. This property is critical for achieving consistent dosing in biochemical and cell-based assays where DMSO stock solutions are diluted into aqueous buffer.

Solubility enhancement Salt selection Assay-ready formulation

Batch-Specific Analytical Documentation (NMR, HPLC, GC) Enables Traceable Procurement

The target compound is offered with a standard purity specification of 97% (HPLC), and the supplier provides batch-specific analytical reports including NMR, HPLC, and GC data . This level of documentation is not uniformly available across all suppliers of positional isomer analogs. For instance, Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1203685-30-6) is supplied at 98% purity but with variable analytical documentation depending on the vendor . The availability of orthogonal purity verification (NMR for structural identity, HPLC for chemical purity, GC for volatile impurity profiling) provides procurement confidence that the material received matches the specified 1,2,5-trisubstitution pattern and is free of regioisomeric contaminants that could arise during synthesis. Such contaminants (e.g., the 2,3- or 2,4-disubstituted regioisomers) are particularly challenging to detect by HPLC alone if they co-elute with the target compound, making multi-method characterization essential for building block certification.

Quality control Analytical chemistry Reproducibility

Optimal Research and Industrial Application Scenarios for Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride Based on Quantitative Differentiation Evidence


CNS-Targeted Probe and Lead Generation Campaigns Requiring Predicted BBB Penetration

The combination of predicted BBB permeation (BOILED-Egg: Yes), moderate TPSA (47.56 Ų), consensus logP (1.72), and the presence of a basic pyrrolidine nitrogen makes this compound a rationally selected starting scaffold for CNS drug discovery programs . Unlike Methyl 2-methoxybenzoate, which lacks the pyrrolidine pharmacophore, this compound retains the nitrogen required for potential ionic interactions with CNS targets such as nicotinic acetylcholine receptors, dopamine D4 receptors, or other aminergic GPCRs for which pyrrolidine-containing ligands have established precedent . Researchers screening for CNS-penetrant probes should prioritize this scaffold over non-basic benzoate esters that may cross the BBB passively but lack target engagement capacity.

Structure-Activity Relationship (SAR) Studies Exploring 1,2,5-Trisubstitution Geometry

The unique 1,2,5-trisubstitution pattern differentiates this compound from the more common ortho (CAS 1203681-57-5), meta (CAS 1381927-60-1), and para (CAS 1203685-30-6) positional isomers of pyrrolidinyl-benzoate esters . SAR programs investigating the effect of substituent topology on biological activity can use this compound to fill a specific gap in the substitution matrix—the 2-methoxy-5-pyrrolidinyl arrangement is absent from the commonly screened isomer panel. The 6% minimum structural divergence from even the closest analog (similarity ≤ 0.94) supports its inclusion as a distinct SAR probe rather than a redundant duplicate of existing library members .

Multi-Step Synthetic Chemistry Requiring Orthogonal Functional Group Handles

The compound's three differentiable functional groups—methyl ester (position 1, hydrolyzable to carboxylic acid), methoxy ether (position 2, demethylatable to phenol), and pyrrolidine (position 5, alkylatable or oxidizable)—provide orthogonal synthetic handles for divergent library synthesis . The hydrochloride salt form ensures the pyrrolidine nitrogen remains protonated and protected from unwanted N-alkylation during ester hydrolysis or other transformations requiring basic conditions, reducing side-product formation compared to the free base . This property is particularly valuable in parallel synthesis workflows where chemoselectivity is paramount.

Biochemical Assay Development Requiring Consistent Aqueous Solubility Without Co-Solvent Interference

The hydrochloride salt form, with a computed aqueous solubility of 0.245 mg/mL (approximately 0.9 mM), enables preparation of assay-ready solutions at concentrations relevant to initial biochemical screening without requiring high percentages of DMSO that can denature proteins or interfere with assay readouts . Procurement of the pre-formed HCl salt eliminates the need for in situ hydrochloride generation via HCl gas or ethereal HCl treatment, a step that introduces variability in stoichiometry and residual solvent contamination when performed at benchtop scale . This is particularly advantageous for core facilities and screening centers that require pre-qualified, soluble compound stocks.

Quote Request

Request a Quote for Methyl 2-methoxy-5-(pyrrolidin-2-yl)benzoate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.